molecular formula C9H8N4O5 B13751570 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine CAS No. 24143-08-6

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine

Katalognummer: B13751570
CAS-Nummer: 24143-08-6
Molekulargewicht: 252.18 g/mol
InChI-Schlüssel: VFUPPPNFARKSLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamido group, a nitro-furyl moiety, and an oxadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acetylation: The addition of an acetamido group to the nitro-furyl intermediate.

    Cyclization: Formation of the oxadiazine ring through cyclization reactions.

The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxadiazines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The acetamido group may enhance its binding affinity to target proteins, while the oxadiazine ring contributes to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Acetamido-3-(5-nitro-2-furyl)-1,2,4-triazine
  • 5-Acetamido-3-(5-nitro-2-furyl)-1,2,4-thiadiazine
  • 5-Acetamido-3-(5-nitro-2-furyl)-1,2,4-oxazole

Uniqueness

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine stands out due to its unique combination of functional groups and ring structure. The presence of both the nitro-furyl moiety and the oxadiazine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

24143-08-6

Molekularformel

C9H8N4O5

Molekulargewicht

252.18 g/mol

IUPAC-Name

N-[3-(5-nitrofuran-2-yl)-6H-1,2,4-oxadiazin-5-yl]acetamide

InChI

InChI=1S/C9H8N4O5/c1-5(14)10-7-4-17-12-9(11-7)6-2-3-8(18-6)13(15)16/h2-3H,4H2,1H3,(H,10,11,12,14)

InChI-Schlüssel

VFUPPPNFARKSLY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC(=NOC1)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.